An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl Methanesulfonate
An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-yl methanesulfonate is a key synthetic intermediate, primarily utilized in the development of novel therapeutics targeting the endocannabinoid system. Its stable yet reactive nature makes it an ideal building block for introducing the 1-benzhydrylazetidine moiety into drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, which are under investigation for a range of neurological and inflammatory disorders. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside a summary of its chemical and physical properties.
Chemical and Physical Properties
1-Benzhydrylazetidin-3-yl methanesulfonate, also known as (1-benzhydrylazetidin-3-yl) methanesulfonate, is a sulfonate ester. The methanesulfonate group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions. The benzhydryl group contributes to the lipophilicity of molecules incorporating this fragment.
| Property | Value | Reference |
| CAS Number | 33301-41-6 | [1][2] |
| Molecular Formula | C₁₇H₁₉NO₃S | [2] |
| Molecular Weight | 317.40 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 111-112 °C | |
| Boiling Point | 459.9 °C at 760 mmHg | [3] |
| Purity | ≥95% (HPLC) | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate
The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically a two-step process, starting from benzhydrylamine and epichlorohydrin to form the precursor alcohol, 1-benzhydrylazetidin-3-ol, which is then mesylated.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This procedure is adapted from a multikilogram-scale synthesis.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Isopropyl alcohol (IPA)
Procedure:
-
A solution of benzhydrylamine in isopropyl alcohol is prepared in a reactor.
-
Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred for approximately 30 hours at 30 °C. The reaction progress is monitored by HPLC until the starting material (benzhydrylamine) is consumed.
-
Upon completion, the product, 1-benzhydrylazetidin-3-ol, can be isolated. This process is high-yielding (around 80%) and can produce a product with high purity (>99%) without the need for column chromatography.
Experimental Protocol: Mesylation of 1-Benzhydrylazetidin-3-ol
This procedure describes the conversion of the alcohol to the final methanesulfonate product.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Acetonitrile
-
Triethylamine
-
Methanesulfonyl chloride (MsCl)
-
Water
Procedure:
-
Charge a reaction flask with 1-benzhydrylazetidin-3-ol, acetonitrile, and triethylamine.
-
Cool the mixture to -5 °C using an ice-acetone bath.
-
Add methanesulfonyl chloride dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction by HPLC. The reaction is typically complete within 15 minutes.
-
Add water to the reaction mixture and stir for 2 hours at room temperature.
-
Filter the resulting precipitate. The filter cake is washed with water and dried under a vacuum to yield 1-benzhydrylazetidin-3-yl methanesulfonate. The yield is reported to be quantitative.
Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL an attractive therapeutic target for neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][4]
Role in Drug Synthesis
The methanesulfonate group on the azetidine ring serves as an excellent leaving group, allowing for nucleophilic substitution by various nucleophiles, such as amines, to introduce the 1-benzhydrylazetidine scaffold into the target molecule. This is a common strategy in medicinal chemistry to build molecular complexity.
Experimental Protocol: Synthesis of a MAGL Inhibitor Intermediate
The following is an example of how 1-benzhydrylazetidin-3-yl methanesulfonate is used in a nucleophilic substitution reaction, as described in a patent for the synthesis of MAGL inhibitors.[4]
Materials:
-
A suitable amine precursor (e.g., a substituted piperazinone)
-
1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)
-
Solvent (e.g., Ethyl acetate - EtOAc)
Procedure:
-
The amine precursor is dissolved in a suitable solvent.
-
1-Benzhydrylazetidin-3-yl methanesulfonate is added to the solution.
-
The reaction mixture is heated, for example, in a microwave oven at 130 °C for 60 minutes.
-
After cooling, the reaction mixture is worked up by partitioning between water and ethyl acetate.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is then purified by silica gel chromatography to yield the desired N-substituted azetidine derivative.
Biological Context: The Endocannabinoid System and MAGL Inhibition
The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The primary endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), is hydrolyzed by monoacylglycerol lipase (MAGL). The inhibition of MAGL increases the levels of 2-AG, which then acts on cannabinoid receptors (CB1 and CB2), leading to various downstream effects. This mechanism is a promising therapeutic strategy for several diseases.[4]
Below is a diagram illustrating the simplified signaling pathway involving MAGL and the therapeutic intervention through its inhibition.
Conclusion
1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable and versatile chemical intermediate. Its primary application lies in the field of medicinal chemistry, particularly in the synthesis of novel drug candidates that target the endocannabinoid system. The straightforward synthesis of this compound, coupled with the reactivity of the methanesulfonate leaving group, allows for the efficient incorporation of the 1-benzhydrylazetidine moiety into a wide range of molecules. Its role in the development of MAGL inhibitors highlights its importance for researchers and scientists working on novel therapeutics for neurological and inflammatory conditions. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]
